(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid
Overview
Description
(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid is an organic compound with the molecular formula C12H15ClO3. It is a member of the phenoxyacetic acid family, which is known for its applications in various fields, including agriculture and pharmaceuticals .
Mechanism of Action
Target of Action
It is known that many similar compounds interact with various receptors or enzymes in the body, influencing their function .
Mode of Action
This could result in a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse downstream effects . For example, some compounds may inhibit or enhance the activity of certain enzymes, altering the metabolic processes in which they are involved .
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound, influencing its efficacy and potential side effects .
Result of Action
It has been found that similar compounds can have a variety of effects at the molecular and cellular level, such as inhibiting or enhancing the activity of certain proteins or influencing cell signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and how it interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid typically involves the chlorination of 2-isopropyl-5-methylphenol followed by the reaction with chloroacetic acid. The reaction conditions often include the use of solvents such as methanol and catalysts like sulfuryl chloride .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination and esterification processes. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or iodine under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenoxyacetic acids, alcohol derivatives, and quinones .
Scientific Research Applications
(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of herbicides and other agrochemicals.
Biology: The compound is studied for its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2-Methyl-4-chlorophenoxyacetic acid (MCPA)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
Uniqueness
Compared to these similar compounds, (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid has a unique isopropyl group that enhances its herbicidal activity and selectivity. This structural difference allows it to target specific plant species more effectively .
Properties
IUPAC Name |
2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-7(2)9-5-10(13)8(3)4-11(9)16-6-12(14)15/h4-5,7H,6H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUGPRIBEJMFGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968992 | |
Record name | [4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5411-11-0 | |
Record name | NSC10912 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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